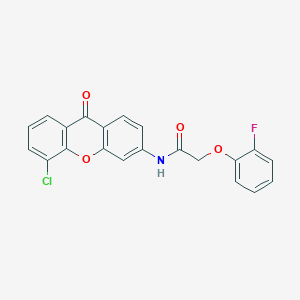
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, also known as Compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the family of xanthene derivatives and has been synthesized using a multi-step process.
Applications De Recherche Scientifique
Antioxidant and Radical Scavenging Properties
Compounds structurally similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide, such as phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate), have been studied for their antioxidant properties. These compounds exhibit significant efficacy in inhibiting lipid peroxidation and acting as peroxyl radical scavengers, highlighting their potential as antioxidants in biological systems (Dinis, Maderia, & Almeida, 1994).
Photovoltaic and Non-linear Optical (NLO) Activity
Studies on benzothiazolinone acetamide analogs, including spectroscopic and quantum mechanical analyses, have revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, suggesting their suitability for photovoltaic applications. Additionally, their non-linear optical activity, crucial for developing optical and photonic devices, indicates a broad spectrum of applications in materials science (Mary et al., 2020).
Fluorescence Probes for Reactive Oxygen Species Detection
The development of novel fluorescence probes capable of selectively detecting highly reactive oxygen species (hROS) is an area of significant interest. Compounds with structures analogous to this compound have been synthesized for this purpose. These probes can differentiate between various ROS, offering a valuable tool for studying oxidative stress and its biological implications (Setsukinai et al., 2003).
Antiplasmodial Properties
The search for new compounds with potential antiplasmodial properties against malaria-causing Plasmodium species continues to be a critical research area. Novel acetamides have shown promise in in vitro antiplasmodial activity, with molecular docking studies suggesting their mode of action against the plasmodial lactate dehydrogenase enzyme. Such studies underscore the potential of acetamide derivatives in developing new antimalarial therapies (Mphahlele, Mmonwa, & Choong, 2017).
Sequestration and Detection of Environmental Contaminants
The capability of certain compounds to sequester and detect environmental contaminants, such as halogenated phenols, has been explored through NMR and other spectroscopic methods. This research indicates the utility of fluorinated analogs in environmental monitoring and remediation efforts, suggesting a similar potential application area for this compound (Tront & Saunders, 2007).
Propriétés
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO4/c22-15-5-3-4-14-20(26)13-9-8-12(10-18(13)28-21(14)15)24-19(25)11-27-17-7-2-1-6-16(17)23/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHVPKEKZKFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(furan-2-yl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2499693.png)
![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate](/img/structure/B2499694.png)


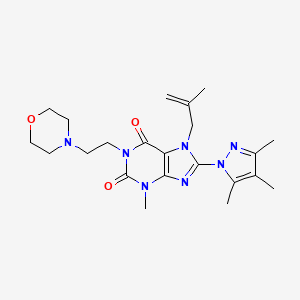
methanone](/img/structure/B2499704.png)
![Methyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2499705.png)

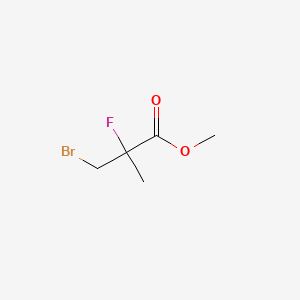
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2499711.png)
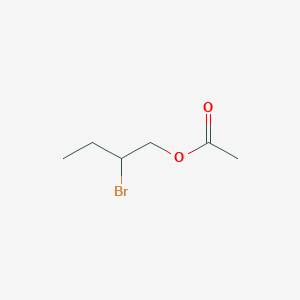
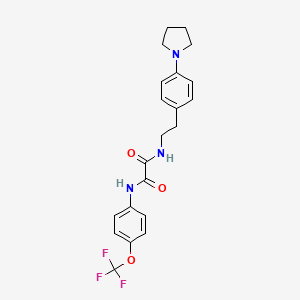
![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)